N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride

MAO-B inhibition irreversible inhibitor tissue pharmacokinetics

N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride (CAS 103596-31-2 for the hydrochloride salt; CAS 103596-43-6 for the free base) is the racemic hydrochloride salt of 4-fluorodeprenyl, a halogenated derivative of selegiline (l-deprenyl) that functions as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). The compound is also recognized under synonyms including p-fluoro-deprenyl hydrochloride, Fludepryl, and SR-96516-A.

Molecular Formula C13H17ClFN
Molecular Weight 241.73 g/mol
Cat. No. B8236391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride
Molecular FormulaC13H17ClFN
Molecular Weight241.73 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)F)N(C)CC#C.Cl
InChIInChI=1S/C13H16FN.ClH/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12;/h1,5-8,11H,9-10H2,2-3H3;1H
InChIKeyOHLOFTJBKQMDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine Hydrochloride: Core Identity and Pharmacological Class for Informed Sourcing


N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride (CAS 103596-31-2 for the hydrochloride salt; CAS 103596-43-6 for the free base) is the racemic hydrochloride salt of 4-fluorodeprenyl, a halogenated derivative of selegiline (l-deprenyl) that functions as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) . The compound is also recognized under synonyms including p-fluoro-deprenyl hydrochloride, Fludepryl, and SR-96516-A . Structurally, it belongs to the propargylamine class of MAO inhibitors and is distinguished from its parent compound selegiline solely by a fluorine atom at the para position of the phenyl ring—a modification that profoundly alters its pharmacokinetic, metabolic, and neuropharmacological profile .

Why Generic MAO-B Inhibitors Cannot Replace N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine Hydrochloride in Research Applications


Despite sharing a propargylamine pharmacophore and irreversible MAO-B inhibitory mechanism with selegiline and rasagiline, 4-fluorodeprenyl hydrochloride cannot be simply interchanged with other in-class compounds. The para-fluoro substitution produces a fundamentally distinct metabolic signature—generating 4-fluoroamphetamine and 4-fluoromethamphetamine as active metabolites—that confers quantitatively different uptake inhibition potency, neuroprotective efficacy against selective neurotoxins, and discriminative stimulus properties in primate models . Furthermore, the fluorine atom enables the compound's use as a positron emission tomography (PET) radioligand via ¹⁸F incorporation, a capability that is structurally impossible for non-fluorinated analogs . These compound-specific properties invalidate the assumption that any MAO-B inhibitor can serve as a functional substitute in experimental protocols requiring this precise molecular entity.

Head-to-Head Quantitative Evidence for N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine Hydrochloride vs. Comparator MAO-B Inhibitors


MAO-B Inhibitory Potency and Tissue Persistence: p-Fluoro-Deprenyl vs. l-Deprenyl

In vitro, p-fluoro-deprenyl (PFD) is a slightly less potent inhibitor of MAO-B than the parent compound l-deprenyl, yet it maintains a more prolonged concentration in tissues, a pharmacokinetic advantage that may offset its marginally lower enzyme inhibitory potency . The compound retains high selectivity for MAO-B over MAO-A, consistent with the propargylamine class .

MAO-B inhibition irreversible inhibitor tissue pharmacokinetics

Brain Metabolite Levels: 4-Fluorodeprenyl vs. Selegiline

Following equivalent dosing, the levels of substituted amphetamine metabolites (4-fluoroamphetamine and 4-fluoromethamphetamine) in the brain are approximately three times higher after 4-fluorodeprenyl administration compared to an equivalent dose of selegiline . These metabolites are themselves more effective inhibitors of monoamine uptake than the parent compound .

pharmacokinetics metabolite levels brain penetration

DSP-4 Neurotoxicity Protection: 4-Fluorodeprenyl vs. l-Deprenyl

In models of noradrenergic neurodegeneration, p-fluoro-deprenyl (PFD) demonstrates superior and more durable protection against DSP-4-induced neurotoxicity compared to l-deprenyl . The protective effects of PFD and its metabolites against DSP-4-induced toxicity were found to be 'more lasting than that of selegiline' .

neuroprotection DSP-4 noradrenergic neurotoxin

Discriminative Stimulus Potency: p-Fluoro-L-Deprenyl vs. L-Deprenyl in Primate Model

In squirrel monkeys trained to discriminate methamphetamine from saline, full generalization to the methamphetamine-training stimulus required a dose of 10.0 mg/kg (i.m.) of p-fluoro-L-deprenyl, whereas l-deprenyl and its metabolites produced full generalization at doses of only 1.0–3.2 mg/kg . This ~3–10-fold rightward shift in the dose-response curve suggests a meaningfully reduced abuse liability profile relative to the parent compound.

drug discrimination abuse liability methamphetamine generalization

Rapid Brain Penetration Kinetics: Quantitative Tissue Distribution of 4-Fluorodeprenyl in Rats

Following intraperitoneal administration of 30 mg/kg (−)-4-fluorodeprenyl in male Wistar rats, the compound achieved maximum concentration in brain and liver within just 5 minutes, reaching tissue levels between 0.5 and 24 μg/g . Serum, CSF, testis, eyes, and lacrimal gland concentrations peaked at 15 minutes post-administration, demonstrating exceptionally rapid and broad tissue distribution across both CNS and peripheral compartments .

blood-brain barrier pharmacokinetics tissue distribution

PET Imaging Utility: [¹⁸F]Fluorodeprenyl vs. [¹¹C]Deprenyl as MAO-B Radioligand in Non-Human Primates

In cynomolgus monkeys, [¹⁸F]fluorodeprenyl demonstrated brain uptake exceeding 7% of total injected radioactivity (600% SUV), which was similar to that of the established MAO-B radioligand [¹¹C]deprenyl . The highest uptake localized to the striatum—a MAO-B-rich region—with peak activity at approximately 2–3 minutes post-injection . Selectivity for MAO-B was confirmed by near-complete blockade of brain uptake following l-deprenyl pretreatment, whereas the MAO-A inhibitor clorgyline had no significant effect . Critically, [¹⁸F]fluorodeprenyl exhibited relatively slow metabolism compared to [¹¹C]deprenyl, an advantage for quantitative PET imaging .

PET imaging MAO-B radioligand brain uptake

Optimal Research and Industrial Application Scenarios for N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine Hydrochloride


MAO-B PET Imaging Probe Development and Neuroimaging Studies

The hydrochloride salt serves as the precursor for radiolabeling with fluorine-18 to produce [¹⁸F]fluorodeprenyl, a validated MAO-B PET radioligand. Its brain uptake of >7% injected dose, MAO-B-selective binding confirmed by l-deprenyl blockade, and slower metabolism relative to [¹¹C]deprenyl make it a preferred radioligand for MAO-B quantification in neuroimaging studies of Parkinson's disease, Alzheimer's disease, and neuroinflammation . The ¹⁸F half-life (109.8 min) enables distribution to PET centers without on-site cyclotrons.

Neuroprotection Research Using Selective Noradrenergic Neurotoxin Models

For preclinical studies investigating neuroprotective mechanisms against noradrenergic degeneration, 4-fluorodeprenyl hydrochloride provides superior and more durable protection against DSP-4-induced neurotoxicity compared to l-deprenyl , making it the tool compound of choice when experimental protocols demand maximal and sustained neuroprotection in the noradrenergic system.

Metabolite-Driven Pharmacology Studies of MAO-B Inhibitors

Because 4-fluorodeprenyl generates active metabolites (4-fluoroamphetamine and 4-fluoromethamphetamine) that reach approximately 3-fold higher brain concentrations than selegiline's metabolites at equivalent doses , this compound is uniquely suited for studies designed to dissect the relative contributions of parent drug vs. metabolite pharmacology to observed in vivo effects—a distinction that is obscured when using selegiline.

Abuse Liability Assessment and Drug Discrimination Research

The compound's ~3–10-fold higher threshold for producing methamphetamine-like discriminative stimulus effects compared to l-deprenyl in non-human primates positions it as a valuable reference compound for behavioral pharmacology studies examining the relationship between MAO-B inhibition and psychostimulant-like interoceptive cues, enabling cleaner experimental dissociation of these pharmacological domains.

Quote Request

Request a Quote for N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.